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Abstract

2,4,5-Trimethylphenylboronic acid (CAS No. 352534-80-6) is a versatile synthetic
intermediate with significant potential in organic synthesis, particularly in the realms of
medicinal chemistry and materials science. This technical guide provides a comprehensive
overview of its chemical and physical properties, detailed experimental protocols for its
synthesis and application, and insights into its role in the development of novel therapeutic
agents. The information presented herein is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

2,4,5-Trimethylphenylboronic acid is a white to off-white solid organic compound. Its
structure features a phenyl ring substituted with three methyl groups at the 2, 4, and 5
positions, and a boronic acid functional group (-B(OH)2). This arrangement of substituents
influences its reactivity and physical characteristics.

Physical Properties

A summary of the key physical properties of 2,4,5-Trimethylphenylboronic acid is presented
in the table below. These properties are crucial for its handling, storage, and application in
various chemical reactions.
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Property Value Reference
Molecular Formula CoH13BO2 [1]
Molecular Weight 164.01 g/mol [1]
Melting Point 180-190 °C [2]
Boiling Point 319.5 °C at 760 mmHg [1]
Density 1.05 g/cm3 [2]
Appearance Solid [3]
Solubility Soluble in methanol. [2]

Chemical Properties

The chemical reactivity of 2,4,5-Trimethylphenylboronic acid is primarily dictated by the
boronic acid moiety. It is a key participant in palladium-catalyzed cross-coupling reactions, most
notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-
carbon bonds.

Property Description Reference

CAS Number 352534-80-6 [1][3]
2,4,5-trimethylphenyl)boronic

IUPAC Name ( ) yipheny) [3]
acid
NNQHKSYWLLYOHI-

InChl Key [3]
UHFFFAOYSA-N

Purity Typically 296% [3]

Storage Inert atmosphere, 2-8°C [3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,4,5-
Trimethylphenylboronic acid. Below are the expected characteristic spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl groups. The aromatic protons will appear as singlets in the aromatic
region (6 7.0-8.0 ppm). The three methyl groups will also likely appear as distinct singlets in
the aliphatic region (6 2.0-2.5 ppm). The protons of the B(OH)z group may appear as a broad
singlet, and its chemical shift can be solvent-dependent.

e 13C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon
atoms in the molecule. The aromatic carbons will resonate in the downfield region (& 120-
140 ppm), while the methyl carbons will appear in the upfield region (& 15-25 ppm). The
carbon atom attached to the boron atom will have a characteristic chemical shift.

o 1B NMR: The 1B NMR spectrum is a valuable tool for characterizing boronic acids. For
tricoordinate boronic acids, a single resonance is typically observed in the range of d 27-33

ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,5-Trimethylphenylboronic acid will exhibit characteristic absorption
bands corresponding to its functional groups. Key expected peaks include:

O-H stretching: A broad band in the region of 3200-3600 cm~* due to the hydroxyl groups of
the boronic acid.

C-H stretching (aromatic): Peaks just above 3000 cm~1.

C-H stretching (aliphatic): Peaks just below 3000 cm~1.

C=C stretching (aromatic): Bands in the 1400-1600 cm~1 region.

B-O stretching: A strong band around 1350 cm~1.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak ([M]*) would be expected at m/z 164. The
fragmentation pattern would likely involve the loss of water and methyl groups.
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Experimental Protocols
Synthesis of 2,4,5-Trimethylphenylboronic Acid

This protocol is adapted from a general procedure for the synthesis of arylboronic acids from
the corresponding aryl bromide.[6][7] The starting material for this synthesis is 1-bromo-2,4,5-

trimethylbenzene.

Workflow for the Synthesis of 2,4,5-Trimethylphenylboronic Acid
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Caption: General workflow for the synthesis of 2,4,5-Trimethylphenylboronic acid.
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Materials:

1-Bromo-2,4,5-trimethylbenzene

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Trimethyl borate

Hydrochloric acid (HCI)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Anhydrous sodium sulfate or magnesium sulfate

Solvent for recrystallization (e.g., a mixture of ethyl acetate and hexanes)
Procedure:

o Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped
with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
Under a nitrogen atmosphere, add a solution of 1-bromo-2,4,5-trimethylbenzene in
anhydrous THF dropwise to initiate the reaction. Once the reaction starts, continue the
addition and then reflux the mixture for a few hours to ensure complete formation of the
Grignard reagent.[6]

Boronation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and
cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard
reagent to the cooled trimethyl borate solution via a cannula, maintaining the temperature
below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to
room temperature and stir overnight.[6]

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCI to
guench the reaction and hydrolyze the boronate ester. Stir the mixture for a couple of hours
at room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or
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ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate or magnesium sulfate.[6]

 Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify
the crude 2,4,5-trimethylphenylboronic acid by recrystallization from a suitable solvent
system, such as ethyl acetate/hexanes, to yield the pure product.[7]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura
coupling of 2,4,5-trimethylphenylboronic acid with an aryl halide.[8][9]

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.chemicalbook.com/synthesis/2-4-6-trimethylphenylboronic-acid.htm
https://www.benchchem.com/product/b150979?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.benchchem.com/product/b150979?utm_src=pdf-body
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.rose-hulman.edu/~brandt/OrganicLab/Suzuki_Cross-coupling_procedure.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Ar-X
Oxidative ,
Addition (OIS0

Ar'-B(OR)3-

Transmetalation

Reductive
Elimination

Click to download full resolution via product page

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Materials:

2,4,5-Trimethylphenylboronic acid

Aryl halide (e.qg., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

Base (e.g., K2COs3, Cs2C0s3, K3POa)

Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:

e Reaction Setup: In a reaction vessel, combine 2,4,5-trimethylphenylboronic acid (typically
1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5
mol%), and the base (typically 2-3 equivalents).

e Solvent Addition and Degassing: Add the appropriate solvent system. Degas the reaction
mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using
the freeze-pump-thaw method.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
until the reaction is complete, as monitored by TLC or GC-MS.

o Work-up: After cooling to room temperature, dilute the reaction mixture with water and
extract with an organic solvent. Wash the combined organic layers with brine, dry over an
anhydrous drying agent, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel to obtain the
desired biaryl product.

Applications in Drug Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their
unique chemical properties.[10][11] The boronic acid moiety can form reversible covalent
bonds with diols, a feature that has been exploited in the design of sensors and drug delivery
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systems. More importantly, arylboronic acids serve as crucial building blocks in the synthesis of
a wide range of biologically active compounds.

While specific drug candidates derived directly from 2,4,5-trimethylphenylboronic acid are
not prominently reported in publicly available literature, its structural motif is relevant to the
development of various therapeutic agents. The trimethylphenyl group can be found in
molecules with diverse biological activities.

Role as a Synthetic Intermediate

The primary application of 2,4,5-trimethylphenylboronic acid in drug development is as a key
intermediate in the synthesis of more complex molecules via Suzuki-Miyaura coupling. This
reaction allows for the facile introduction of the 2,4,5-trimethylphenyl group into a target
molecule, enabling the exploration of structure-activity relationships (SAR).

Potential in Proteasome Inhibitors

Boronic acid derivatives have been successfully developed as proteasome inhibitors for cancer
therapy, with bortezomib being a prime example.[12][13] The boron atom in these inhibitors
forms a stable, yet reversible, covalent bond with the active site threonine residue of the
proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts protein
degradation pathways, ultimately inducing apoptosis in cancer cells. The NF-kB signaling
pathway is a key downstream target affected by proteasome inhibition.[12]

Simplified Proteasome Inhibition Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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